L-Arabinose diethyldithioacetal

Description

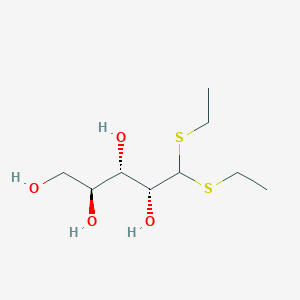

Structure

2D Structure

3D Structure

Properties

CAS No. |

43179-48-2 |

|---|---|

Molecular Formula |

C9H20O4S2 |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |

InChI Key |

IZQLWYVNJTUXNP-PRJMDXOYSA-N |

SMILES |

CCSC(C(C(C(CO)O)O)O)SCC |

Isomeric SMILES |

CCSC([C@H]([C@@H]([C@@H](CO)O)O)O)SCC |

Canonical SMILES |

CCSC(C(C(C(CO)O)O)O)SCC |

Origin of Product |

United States |

Synthetic Methodologies for L Arabinose Diethyldithioacetal

Primary Synthetic Routes from L-Arabinose

The most direct method for synthesizing L-arabinose diethyldithioacetal involves the mercaptalation of L-arabinose.

Conventional Mercaptalation Procedures

The traditional synthesis of this compound involves the reaction of L-arabinose with ethanethiol (B150549) in the presence of a strong acid catalyst, typically concentrated hydrochloric acid. This reaction converts the cyclic hemiacetal form of L-arabinose into the acyclic dithioacetal.

The general procedure consists of dissolving L-arabinose in a cooled solution of concentrated hydrochloric acid and then adding ethanethiol. The reaction mixture is typically stirred for a period at a controlled temperature, after which the product is isolated by crystallization. This method, while effective, often requires careful control of reaction conditions to minimize the formation of byproducts.

Further modifications of this procedure can involve the use of other acid catalysts and solvent systems to improve the reaction's efficiency and yield. For instance, the acetonation of L-arabinose diethyl dithioacetal to form 2,3:4,5-di-O-isopropylidene-L-arabinose diethyl dithioacetal has been reported. nih.gov This derivative is an oil with a specific rotation of [α]D -81 degrees. nih.gov

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

To improve the efficiency of this compound synthesis, researchers have focused on optimizing reaction parameters such as temperature, catalyst concentration, and reaction time. The goal is to maximize the yield of the desired product while minimizing the formation of impurities. One-pot synthesis strategies have also been explored to streamline the process and reduce purification steps.

For instance, in the related enzymatic synthesis of dTDP-L-rhamnose, a multi-enzyme system was optimized. frontiersin.org The optimal conditions were found to be a pH of 8.5 and a temperature of 30°C, with specific concentrations of substrates and enzymes, leading to a maximum yield of 65% in 90 minutes. frontiersin.org While this is an enzymatic synthesis of a different compound, the principles of optimizing reaction parameters are broadly applicable to chemical syntheses like that of this compound.

Pathways to Structurally Related Diethyldithioacetal Analogues

The synthetic principles applied to L-arabinose can be extended to other monosaccharides to create a variety of diethyldithioacetal analogues.

Preparations from Other Monosaccharide Precursors (e.g., D-Glucose, L-Rhamnose)

D-glucose can be converted to its diethyldithioacetal derivative through a similar mercaptalation reaction using ethanethiol and an acid catalyst. epa.gov The resulting D-glucose diethyldithioacetal is a valuable intermediate for further chemical transformations.

Similarly, L-rhamnose is a precursor for the biosynthesis of dTDP-L-rhamnose, a key component of bacterial cell walls. nih.gov The biosynthesis involves a series of enzymatic reactions starting from glucose-1-phosphate and dTTP. frontiersin.orgnih.gov While this is a biological pathway, the underlying principle of converting a monosaccharide into a more complex derivative is a common theme in carbohydrate chemistry. The anaerobic metabolism of L-rhamnose in Salmonella typhimurium also leads to the formation of 1,2-propanediol, which is further metabolized. nih.gov

The following table summarizes the synthesis of diethyldithioacetals from different monosaccharide precursors.

| Precursor Monosaccharide | Product | Synthetic Method |

| L-Arabinose | This compound | Mercaptalation with ethanethiol and HCl |

| D-Glucose | D-Glucose diethyldithioacetal | Mercaptalation with ethanethiol and acid catalyst epa.gov |

| L-Rhamnose | dTDP-L-rhamnose | Enzymatic synthesis from Glc-1-P and dTTP frontiersin.orgnih.gov |

Synthesis of Chemically Modified Diethyldithioacetals

Chemical modifications of the basic diethyldithioacetal structure can lead to compounds with altered properties and functionalities. For example, 5-S-Ethyl-5-thio-L-arabinose Diethyl Dithioacetal has been synthesized, demonstrating the possibility of introducing additional sulfur-containing groups into the molecule. acs.org

Another example is the synthesis of diacetone-D-glucose chalcogenophosphinates. researchgate.net This involves the reaction of diacetone-D-glucose with secondary phosphine (B1218219) chalcogenides, showcasing the versatility of carbohydrate derivatives in synthesizing complex organophosphorus compounds. researchgate.net

The table below provides examples of chemically modified diethyldithioacetals and their synthetic origins.

| Modified Compound | Starting Material | Key Synthetic Step(s) |

| 5-S-Ethyl-5-thio-L-arabinose Diethyl Dithioacetal | L-Arabinose | Introduction of an additional S-ethyl group acs.org |

| Diacetone-D-glucose chalcogenophosphinates | Diacetone-D-glucose | Reaction with secondary phosphine chalcogenides researchgate.net |

| Azidosphingosine | L-Arabinose | Olefin cross-metathesis, radical-induced isomerization sioc-journal.cn |

Reactivity and Chemical Transformations of L Arabinose Diethyldithioacetal

Selective Functionalization and Derivatization Strategies

The selective manipulation of the four free hydroxyl groups in L-arabinose diethyldithioacetal is a cornerstone of its use in complex molecule synthesis. This requires a strategic application of protecting groups to mask certain hydroxyls while others are modified. nih.govnist.gov

Protecting groups are essential tools in the synthesis of complex carbohydrates, preventing unwanted side reactions and enabling regioselective modifications. nist.gov For this compound, the most common strategies involve the formation of acetals to protect diol units.

The reaction of this compound with acetone (B3395972), typically in the presence of an acid catalyst and a dehydrating agent, leads to the formation of isopropylidene acetals, also known as ketals. This reaction is a common method for protecting vicinal diol groups.

The acetonation of this compound yields the 2,3:4,5-di-O-isopropylidene-L-arabinose diethyldithioacetal as an oil. nih.gov Research has shown that the initial product of this reaction is the 4,5-mono-O-isopropylidene acetal (B89532), which then proceeds to form the di-acetal. nih.gov The D-enantiomer of this compound has been crystallized, and it is noted that an admixture of the D and L-isomers forms a well-crystallized racemate. nih.gov

Table 1: Products of Isopropylidene Acetal Formation

| Starting Material | Product | Physical Form |

| This compound | 2,3:4,5-di-O-isopropylidene-L-arabinose diethyldithioacetal | Oil |

| D-Arabinose diethyldithioacetal | 2,3:4,5-di-O-isopropylidene-D-arabinose diethyldithioacetal | Oil |

| Dthis compound | Crystalline 2,3:4,5-di-O-isopropylidene-Dthis compound | Crystalline solid |

Data sourced from Carbohydrate Research, 1984. nih.gov

Benzylidene acetals are another important class of protecting groups, often formed by reacting the polyol with benzaldehyde (B42025) in the presence of an acid catalyst like zinc chloride. They can span 1,2- or 1,3-diol systems, forming five- or six-membered rings, respectively. The formation can be stereoselective, depending on the reaction conditions and the relative stability of the resulting bicyclic systems. While specific studies on the stereoselective formation of benzylidene acetals on this compound are not prevalent, research on the D-isomer provides insight. The reaction of D-arabinose diethyl dithioacetal can lead to the formation of 2,4:3,5-di-O-benzylidene derivatives. The configuration of the newly formed chiral centers on the benzylidene groups is a key aspect of these reactions.

Beyond acetals, other protecting groups can be employed to selectively functionalize the hydroxyl groups of this compound. These include:

Tosylates: The primary hydroxyl group at C-5 is generally more reactive than the secondary hydroxyls and can be selectively tosylated. A process for preparing 5-tosyl-L-arabinose-dialkylmercaptal has been described, which serves as a starting material for the synthesis of 5-deoxy-L-arabinose. google.com This tosyl group can then act as a leaving group for nucleophilic substitution or elimination reactions.

Silyl Ethers: Silyl ethers, such as trimethylsilyl (B98337) (TMS) ethers, are common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. The existence of L-arabinose, TMS diethyldithioacetal derivative is noted in chemical databases, indicating the feasibility of silylating the hydroxyl groups of this compound. chemeo.com

The free hydroxyl groups of this compound can readily undergo esterification and etherification.

Esterification: This typically involves reacting the compound with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270). Complete esterification of all four hydroxyl groups is common. For instance, the peracetylated derivative, L-arabinose tetraacetate diethyldithioacetal, is a known compound. nist.gov This reaction replaces the hydroxyl groups with ester groups, altering the molecule's polarity and reactivity. Following other transformations, these ester groups can be easily removed by base-catalyzed hydrolysis. Research on L-arabinose thioacetals has shown that peracetate derivatives can be formed using pyridine and acetic anhydride, which can then facilitate subsequent elimination reactions. chemrxiv.org

Etherification: The formation of ethers, such as benzyl (B1604629) or methyl ethers, provides more robust protection for the hydroxyl groups compared to esters. These reactions typically require strong bases to deprotonate the hydroxyls, followed by reaction with an alkyl halide.

Table 2: Examples of Esterification of this compound

| Reaction | Reagents | Product |

| Acetylation | Acetic anhydride, Pyridine | L-Arabinose tetraacetate diethyldithioacetal |

| Benzoylation | Benzoyl chloride, Pyridine | L-Arabinose tetrabenzoate diethyldithioacetal |

Hydroxyl Group Protection and Deprotection Methodologies

Chemical Reactions Involving the Dithioacetal Moiety

The dithioacetal group is stable to a wide range of reaction conditions, particularly acidic and basic environments where O-acetals would be cleaved. sci-hub.seresearchgate.net However, it can undergo specific transformations, making it a functional handle in its own right.

Deprotection (Dethioacetalization): The primary reaction of the dithioacetal is its conversion back to the parent aldehyde. This deprotection is a critical step when the dithioacetal is used as a carbonyl protecting group. Due to their stability, this often requires specific and sometimes harsh conditions. sci-hub.seresearchgate.nettandfonline.com Common methods include:

Metal-mediated reactions: Reagents based on heavy metals that have a high affinity for sulfur are frequently used. A classic example is the use of mercury(II) chloride (HgCl₂) in the presence of a carbonate or oxide base, such as cadmium carbonate (CdCO₃) or mercury(II) oxide (HgO). nih.gov

Oxidative cleavage: Various oxidizing agents can cleave the dithioacetal. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and o-iodoxybenzoic acid (IBX) have been shown to be effective. sci-hub.setandfonline.com

Alkylation followed by hydrolysis: The sulfur atoms can be alkylated to form sulfonium (B1226848) salts, which are much more susceptible to hydrolysis.

Table 3: Selected Reagents for Dithioacetal Deprotection

| Reagent System | Conditions | Notes |

| Mercury(II) chloride, Cadmium carbonate | Aqueous acetone | Classic method, high yield for protected arabinose derivatives. nih.gov |

| o-Iodoxybenzoic acid (IBX) | Aqueous DMSO | Milder, metal-free oxidative cleavage. sci-hub.se |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Photochemical or specific conditions | Can offer selectivity between different types of thioacetals. sci-hub.setandfonline.com |

| TMSCl / NaI | Acetonitrile | A mild, metal-free system. chemrxiv.org |

Dehydration: Under certain basic conditions, L-arabinose dithioacetals can undergo selective dehydration at the C-2 position to form a ketene (B1206846) dithioacetal. chemrxiv.org For instance, treatment of L-arabinose diphenyl dithioacetal with potassium carbonate and dimethyl carbonate resulted in the selective formation of the corresponding diphenyl ketene dithioacetal. chemrxiv.org This reaction transforms the sugar backbone and introduces a reactive double bond.

Reduction (Desulfurization): The dithioacetal can be reduced to a methylene (B1212753) group (-CH₂-) using reagents like Raney nickel. This reaction, known as reductive desulfurization, effectively removes the sulfur atoms and the oxygen functionality from the original carbonyl carbon. For example, reduction of a ketene dithioacetal derived from L-arabinose with Raney nickel yielded a triol, which was subsequently isolated as its benzoate (B1203000) ester. chemrxiv.org

Dehydration to Ketene Thioacetals

The conversion of sugar thioacetals into ketene dithioacetals represents a significant transformation. While direct dehydration of this compound can lead to complex mixtures, the reaction can be achieved selectively under specific conditions, particularly with the corresponding phenyl thioacetal derivative. Treatment of L-arabinose diphenyl thioacetal with dimethyl carbonate (DMC) and potassium carbonate (K2CO3) facilitates a selective dehydration to yield the corresponding diphenyl ketene thioacetal. This reaction is believed to proceed via the formation of an intermediate carbonate at the C-2 hydroxyl group, which then undergoes elimination. The acidity of the C-1 proton, enhanced by the sulfur atoms, facilitates this elimination process.

Further selective dehydration at the C-3 position is also a possibility, creating avenues for synthesizing complex chiral molecules.

Intramolecular Cyclization Pathways and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization. The specific pathway and resulting heterocycle are dependent on the reagents and the protecting groups present on the sugar backbone.

One significant pathway involves the intramolecular displacement of a leaving group at the C-5 position. For instance, when 5-O-toluene-p-sulphonyl-L-arabinose diethyl dithioacetal is heated in aqueous acetone with an acid acceptor like barium carbonate, it undergoes cyclization. This reaction yields anomeric ethyl 1,5-dideoxy-5-ethylthio-L-mercapto-α- and -β-L-arabino-furanosides. The proposed mechanism involves an intramolecular displacement leading to a cyclic sulfonium ion intermediate, which then rearranges to form the stable furanoside ring.

Furthermore, the ketene dithioacetals derived from L-arabinose can also undergo cyclization. Treatment of an arabinose-derived ketene dithioacetal with a Lewis acid such as indium(III) triflate (In(OTf)3) can induce cyclization at the C-1 position, resulting in the formation of lactones.

Demercaptalation and Aldehyde Generation

The dithioacetal group serves as an effective protecting group for the aldehyde functionality of arabinose. Its removal, or demercaptalation, regenerates the parent aldehyde, which is a key step in many synthetic sequences.

For the protected derivative, 2,3:4,5-di-O-isopropylidene-L-arabinose diethyl dithioacetal, efficient demercaptalation can be achieved using a combination of mercury(II) chloride and cadmium carbonate. nih.gov This method provides the corresponding 2,3:4,5-di-O-isopropylidene-aldehydo-L-arabinose in high yield. nih.gov The choice of reagents is critical, as other conditions, such as using mercury(II) chloride with mercury(II) oxide, can lead to a mixture of the desired aldehyde and its cyclic pyranose form. nih.gov

Table 1: Reagents for Demercaptalation of Protected this compound

| Reagent System | Product(s) | Reference |

| Mercury(II) chloride / Cadmium carbonate | High yield of aldehydo-L-arabinose derivative | nih.gov |

| Mercury(II) chloride / Mercury(II) oxide | Mixture of aldehydo and pyranose derivatives | nih.gov |

Oxidative Transformations

Specific studies on the direct oxidative transformations of this compound are not extensively detailed in the surveyed literature. However, the general chemistry of thioacetals and thiols provides insight into potential reactions. Thioacetals are generally resistant to many oxidizing agents but can be oxidized under specific conditions. The sulfur atoms in the diethyldithioacetal group are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.

The oxidation of thiols and thioethers by reagents like hydrogen peroxide is a fundamental reaction in organic chemistry. nih.govnih.gov This process is often central to redox signaling in biological systems. nih.govnih.gov The reaction typically involves the thiolate form acting as a nucleophile. nih.gov While hydrogen peroxide is a common oxidant, its use with sensitive substrates like ketene acetals can be challenging due to the hydrolytic instability of the substrate. organic-chemistry.org In such cases, anhydrous sources of hydrogen peroxide, like urea-hydrogen peroxide, might be employed. organic-chemistry.org The application of these general principles to this compound would likely involve the oxidation of the sulfur atoms, potentially facilitating subsequent reactions or altering the chemical properties of the molecule.

Kinetic and Mechanistic Studies of Reactivity

Understanding the kinetics and mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Analysis of Acid-Catalyzed Substitution Rates

Detailed kinetic studies specifically analyzing the acid-catalyzed substitution rates of this compound are not widely available. However, kinetic data from related systems, such as the acid hydrolysis of arabinogalactans (polysaccharides containing arabinose), offer valuable insights. The acid hydrolysis of the glycosidic bonds in arabinogalactans to release arabinose follows first-order kinetics. researchgate.netabo.fi The rate of this hydrolysis is highly dependent on both temperature and pH, increasing with higher temperatures and lower pH (higher acid concentration). researchgate.netabo.fi

For dithioacetals, acid-catalyzed hydrolysis to regenerate the carbonyl compound is a key reaction. The mechanism typically involves protonation of one of the sulfur atoms, followed by the departure of a thiol and subsequent attack by water. This process is generally slower than the hydrolysis of O,O-acetals. The stability of dithioacetals to acid is a key feature that makes them useful protecting groups in organic synthesis.

Investigation of Cyclic Sulphonium Ion Intermediates

A key mechanistic feature in the reactivity of certain this compound derivatives is the formation of cyclic sulphonium ion intermediates. This is particularly evident in the intramolecular cyclization of 5-O-toluene-p-sulphonyl-L-arabinose diethyl dithioacetal.

In this reaction, it is proposed that the sulfur atom of one of the ethylthio groups acts as an internal nucleophile, displacing the tosylate leaving group at the C-5 position. This intramolecular displacement results in the formation of a five-membered ring containing a positively charged sulfur atom—a cyclic sulphonium ion. This intermediate is then subject to nucleophilic attack or rearrangement. In the presence of aqueous acetone, the sulphonium ion rearranges to form the thermodynamically more stable anomeric arabino-furanosides. This pathway highlights the ability of the thioacetal sulfur atoms to participate in reactions, leading to complex structural rearrangements and the formation of heterocyclic products.

Applications As a Chiral Synthon in Complex Organic Synthesis

Construction of Chiral Building Blocks for Medicinal Chemistry

The demand for enantiomerically pure compounds in the pharmaceutical industry is substantial, as the three-dimensional structure of a molecule is critical to its biological activity. ucl.ac.uk L-Arabinose diethyldithioacetal provides a renewable and cost-effective entry point to complex chiral fragments that are frequently incorporated into drug candidates. ucl.ac.uknih.gov Its utility stems from the ability to manipulate the sugar backbone to create non-carbohydrate-like structures, particularly heterocyclic systems and polyols, which are common motifs in pharmaceuticals. ucl.ac.uk

This compound is an effective precursor for the synthesis of novel chiral heterocyclic systems. ucl.ac.uk Research has demonstrated that sugar thioacetals can be selectively dehydrated at the C-2 position under mild basic conditions to form ketene (B1206846) thioacetals. chemrxiv.org These intermediates are versatile and can undergo further transformations. ucl.ac.ukchemrxiv.org

For instance, the L-arabinose-derived phenyl thioacetal, upon treatment with potassium carbonate and dimethyl carbonate (DMC), yields a diphenyl ketene thioacetal. chemrxiv.org While this specific intermediate cannot directly form a tetrahydrofuran (B95107) (THF) ring via C-3 dehydration, its treatment with indium(III) triflate (In(OTf)₃) induces cyclization at C-1. This process, following hydrolysis and reaction with the liberated thiophenol, produces a diastereomeric mixture of chiral butyrolactones. chemrxiv.org These lactones are valuable building blocks for further asymmetric synthesis. chemrxiv.org This methodology represents a sustainable approach to creating complex, chiral 5- and 6-membered ring systems, which are desirable structures in medicinal chemistry. ucl.ac.uk

Table 1: Synthesis of Chiral Heterocycles from L-Arabinose Thioacetal

| Starting Material | Reagents | Key Intermediate | Final Product | Citation |

|---|

The manipulation of this compound derivatives also provides access to chiral polyol reagents. The key intermediates in this process are the dithioketene acetals formed through regioselective C-2 dehydration of the parent sugar thioacetal. chemrxiv.org

These dithioketene acetals are versatile synthetic intermediates. Their reactivity allows for the introduction of new stereogenic centers. Specifically, they can be used to generate polyols that contain a stereogenic center bearing an ethyl group. chemrxiv.org This transformation expands the library of chiral building blocks available from carbohydrate sources, offering alternatives to traditional polyol synthesis methods. The resulting chiral polyols can then be incorporated into more complex target molecules. chemrxiv.org

Precursor in the Synthesis of Natural Product Analogues and Bioactive Compounds

The structural framework of this compound is an ideal starting point for the total synthesis and derivatization of various bioactive compounds, including natural product analogues. Its defined stereocenters are carried through synthetic sequences, allowing for the stereocontrolled construction of intricate molecular architectures like branched-chain sugars, deoxy sugars, and thio-sugars.

L-Apiose is a branched-chain sugar found in plant cell wall polysaccharides, such as rhamnogalacturonan-II (RG-II). nih.govrsc.org The synthesis of apiose-containing oligosaccharides is crucial for studying the structure and function of these complex biopolymers. This compound has been identified as a key precursor in the stereoselective synthesis of apiose derivatives. rsc.org

A critical step in this synthesis involves the cyclization of dithioacetal derivatives to form apiofuranose thioglycosides. rsc.org Research has shown that for this cyclization to proceed with the correct stereochemistry at the C-3 position—a defining feature of apiose—the presence of a 2,3-O-isopropylidene protecting group on the dithioacetal precursor is essential. rsc.org This acetal (B89532) locks the conformation of the molecule, directing the cyclization to form the desired (3R) configuration of the apiofuranose ring. rsc.org The resulting p-tolylthio apiofuranosides are then used as key building blocks to assemble apiose-containing fragments of RG-II. rsc.org

Table 2: Key Transformation in Apiose Synthesis

| Precursor | Key Feature for Stereocontrol | Reaction | Product | Citation |

|---|

Deoxy sugars are integral components of many bioactive natural products, and methods for their synthesis are of significant interest. nih.gov L-arabinose serves as a chiral pool starting material for preparing deoxy sugar derivatives. morressier.com Thioglycosides, which can be readily prepared from dithioacetals, are popular glycosyl donors in the synthesis of 2-deoxyglycosides due to their stability and mild activation conditions. nih.gov

One strategy involves the regioselective functionalization of L-arabinose derivatives to create precursors for deoxy sugars. For example, 4-deoxy-1,2-O-isopropylidene-α-L-thre-pent-4-enopyranose, a valuable chiral building block, can be conveniently prepared from L-arabinose. morressier.com This intermediate serves as a precursor for various functionalized analogs, demonstrating a pathway from L-arabinose to deoxy-scaffolds. The conversion of this compound into a suitable thioglycoside donor would allow its entry into established protocols for deoxyglycoside synthesis, where an electrophilic deoxy-sugar donor reacts with a nucleophilic acceptor. nih.gov

This compound is directly implicated in the synthesis of thio-sugars and thioglycosides, which are important mimics of O-glycosides with enhanced stability against enzymatic hydrolysis. acs.orgresearchgate.net The dithioacetal moiety itself is a thio-sugar derivative, and it can be further modified to create other valuable compounds.

One documented derivative is 5-S-Ethyl-5-thio-L-arabinose Diethyl Dithioacetal, highlighting the ability to selectively introduce additional sulfur functionalities onto the arabinose backbone. acs.org Furthermore, general methods for synthesizing thioglycosides are applicable to this compound. For instance, per-O-acetylated sugars react with thiols in the presence of a Lewis acid like boron trifluoride diethyl etherate to form thioglycosides. rsc.orgnih.gov More advanced one-pot methods have also been developed, such as the conversion of glycals (derived from sugars) into 1,2-anhydro sugars, which then react with a thiol source generated in situ from an aryl disulfide and sodium borohydride (B1222165) to yield 2-hydroxy thioglycosides. nih.gov These synthetic routes provide efficient access to a wide range of thio-sugar and thioglycoside derivatives from L-arabinose precursors for various applications in glycochemistry. researchgate.netnih.gov

Application in the Synthesis of Lignan (B3055560) Structures

While direct citation of this compound in lignan synthesis is not prominent in readily available literature, the use of L-arabinose as a chiral precursor for lignan synthesis is well-documented. For instance, the stereoselective synthesis of the olivil (B28385) type of lignan has been achieved using a derivative prepared from L-arabinose. nih.gov In this synthesis, a key step involves a threo-selective aldol (B89426) condensation of (3R, 4S)-3-hydroxy-5-trityloxy-4-pentanolide, a chiral building block derived from L-arabinose, with piperonal. nih.gov The transformation of L-arabinose into such butanolide synthons would logically proceed through its acyclic form, where the aldehyde is protected, a role for which a diethyldithioacetal is well-suited. Similarly, cis-(2S,3R)-parabenzlactone, a cis-lactone lignan, has been stereoselectively synthesized from L-arabinose.

The general strategy involves the conversion of L-arabinose into a chiral butanolide ring, which then serves as a scaffold for the construction of the lignan framework. The stereochemistry of the final product is dictated by the inherent chirality of the starting L-arabinose.

Table 1: Key Intermediates in Lignan Synthesis from L-Arabinose

| Intermediate | Parent Compound | Key Synthetic Step | Target Lignan Type |

|---|---|---|---|

| (3R, 4S)-3-hydroxy-5-trityloxy-4-pentanolide | L-Arabinose | Threo-selective aldol condensation | Olivil |

| cis-2,3-dibenzyl-4-butanolide derivative | L-Arabinose | Stereoselective cyclization | cis-Lactone (Parabenzlactone) |

Utility in Prostaglandin (B15479496) Derivative Synthesis

The synthesis of prostaglandins (B1171923) and their derivatives often relies on key chiral intermediates to establish the correct stereochemistry of the final molecule. A cornerstone in many total syntheses of prostaglandins is the "Corey lactone," a bicyclic lactone that contains several of the required stereocenters. nih.govmdpi.com While a direct synthetic route starting from this compound to the Corey lactone is not explicitly detailed in the provided sources, the use of chiral pool starting materials is a common strategy.

The synthesis of prostaglandin lactones has been extensively reviewed, highlighting various methods for their preparation. mdpi.comnih.gov These methods often involve intricate stereocontrolled reactions to construct the cyclopentane (B165970) ring with the correct substituent patterns. The inherent chirality of molecules like L-arabinose makes them attractive starting points for generating the necessary chiral building blocks for these complex syntheses.

Contribution to Complex Natural Product Segment Synthesis (e.g., Ambruticin)

The total synthesis of the antifungal natural product ambruticin (B1664839) represents a significant achievement in organic chemistry, and L-arabinose has been identified as a key starting material for this endeavor. sigmaaldrich.com The complex structure of ambruticin, which includes multiple stereocenters, necessitates a carefully planned stereocontrolled synthetic strategy.

Table 2: Key Features of Ambruticin Synthesis

| Feature | Description |

|---|---|

| Starting Material | L-Arabinose is a key chiral pool starting material. sigmaaldrich.com |

| Key Intermediate | Dithiane-containing fragments are utilized. nih.gov |

| Key Reactions | Corey-Seebach reaction, Suzuki-Miyaura coupling, Julia-Kocienski olefination. nih.govrsc.org |

| Synthetic Strategy | Convergent synthesis of molecular fragments. nih.govrsc.org |

Contributions to Stereocontrolled Synthetic Methodologies

This compound is a valuable contributor to the field of stereocontrolled synthesis, primarily by providing a readily available, enantiomerically pure building block. Its utility stems from the predictable stereochemistry of its chiral centers, which can be used to direct the formation of new stereocenters in a synthetic sequence.

The dithioacetal group itself offers unique synthetic possibilities. It can be deprotonated to form a nucleophilic acyl anion equivalent, which can then participate in carbon-carbon bond-forming reactions with a variety of electrophiles. The stereocenters already present in the L-arabinose backbone can influence the stereochemical outcome of these reactions, leading to high levels of diastereoselectivity.

Furthermore, the polyol structure of L-arabinose allows for selective protection and manipulation of the hydroxyl groups, leading to a wide array of chiral synthons with diverse functionalities. These synthons can then be employed in various stereoselective transformations, such as aldol reactions, to construct complex molecular architectures with a high degree of stereocontrol. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds, including acyclic sugar derivatives like L-Arabinose diethyldithioacetal. wikipedia.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in verifying the primary structure of this compound. The spectrum provides key information through chemical shifts, signal integrations, and spin-spin coupling patterns.

Chemical Shifts : The chemical shift (δ) of each proton is indicative of its local electronic environment. Protons attached to carbons bearing hydroxyl groups (C2, C3, C4, C5) typically resonate in the 3-4 ppm range. wikipedia.org The unique proton at the dithioacetal carbon (C1) is shifted further downfield due to the influence of the two sulfur atoms. The ethyl groups of the dithioacetal moiety exhibit characteristic signals for the methylene (B1212753) (-SCH₂-) and methyl (-CH₃) protons, typically appearing as a quartet and a triplet, respectively. msu.edu

Signal Integration : The relative area under each signal corresponds to the number of protons it represents. This allows for a quantitative assessment, confirming, for example, the presence of two equivalent ethyl groups and the correct number of protons on the arabinose backbone.

Spin-Spin Coupling : The splitting of signals into multiplets (e.g., doublets, triplets) reveals information about adjacent, non-equivalent protons. The coupling constants (J-values) between protons on the C1-C4 backbone are particularly important for deducing the relative stereochemistry of the chiral centers. iosrjournals.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on typical values for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.)

| Proton(s) | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-1 | Dithioacetal methine (-CH(SR)₂) | ~3.5 - 4.5 | Doublet (d) |

| H-2, H-3, H-4 | Sugar backbone methine (-CHOH-) | ~3.4 - 4.2 | Multiplet (m) |

| H-5, H-5' | Sugar backbone methylene (-CH₂OH) | ~3.6 - 3.8 | Multiplet (m) |

| -SCH₂CH₃ | Methylene of ethyl group | ~2.5 - 2.9 | Quartet (q) |

| -SCH₂CH₃ | Methyl of ethyl group | ~1.1 - 1.4 | Triplet (t) |

| -OH | Hydroxyl groups | Broad, variable | Singlet (s) |

While ¹H NMR provides foundational data, complex acyclic molecules often exhibit signal overlap, necessitating the use of two-dimensional (2D) NMR techniques for complete structural assignment. rsc.org

Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are spin-coupled to each other. A COSY spectrum of this compound would show cross-peaks connecting H-1 to H-2, H-2 to H-3, and so on, allowing for the sequential "walking" along the entire carbon backbone and unambiguous assignment of all the sugar protons.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group produces a cross-peak, linking the previously assigned proton signal to its corresponding carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the preferred conformation of the flexible acyclic sugar chain in solution.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Due to the low volatility of polyhydroxylated compounds like this compound, direct analysis by GC-MS is challenging. restek.com Therefore, derivatization is employed to convert the polar hydroxyl groups into less polar, more volatile ethers, making the molecule amenable to GC analysis. researchgate.net

A common approach is silylation , where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. restek.com The resulting per-silylated this compound is volatile and thermally stable. When analyzed by GC-MS, it produces a distinct chromatographic peak with a characteristic mass spectrum. Electron impact (EI) ionization of these derivatives often leads to predictable fragmentation patterns. A key fragmentation pathway for dithioacetal derivatives involves the cleavage of the C1-C2 bond, which can be useful for structural confirmation. nih.gov

Table 2: Common Derivatization for GC-MS Analysis of this compound

| Derivative Type | Reagent(s) | Purpose | Key Analytical Feature |

| Trimethylsilyl (TMS) Ether | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC analysis. | Characteristic fragmentation pattern in MS, often with a prominent ion at m/z 73 from the TMS group. cabidigitallibrary.org |

| Acetate (B1210297) Ester | Acetic Anhydride (B1165640), Pyridine (B92270) | Increases volatility. | Provides distinct mass spectral fragmentation, useful for isotopic labeling studies. nih.gov |

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap MS, provide highly accurate mass measurements. This capability is critical for determining the elemental composition of this compound. By measuring the exact mass to several decimal places, it is possible to calculate a unique elemental formula (C₉H₂₀O₄S₂), distinguishing it from other compounds that might have the same nominal mass. This unambiguous formula confirmation is a crucial step in the characterization of the compound.

X-ray Crystallography for Determination of Absolute Configuration

While NMR and MS can define the molecular structure and relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique is the gold standard for unambiguously establishing the absolute configuration of chiral centers.

For a chiral molecule like this compound, a single-crystal X-ray diffraction experiment can confirm that the stereochemistry corresponds to the "L" configuration of arabinose. The presence of sulfur atoms, which are heavier than carbon and oxygen, enhances the anomalous scattering effect, which is crucial for this determination. ed.ac.uk

The absolute structure is determined by analyzing the subtle differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl vs. -h-k-l). wikipedia.org The data is refined to calculate the Flack parameter . researchgate.netox.ac.uk

A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration is correct. wikipedia.org

A value close to 1 suggests that the inverted structure is the correct one.

A value near 0.5 may indicate a racemic crystal.

By obtaining a high-quality crystal of enantiomerically pure this compound and performing a careful X-ray diffraction analysis, the resulting Flack parameter would provide definitive proof of its absolute configuration. researchgate.net

Other Advanced Spectroscopic and Chromatographic Methods

Beyond routine analysis, a range of sophisticated instrumental methods are utilized for the in-depth characterization of this compound and its derivatives. These techniques are crucial for confirming the identity, purity, and chiral nature of the compound.

Optical Rotation Analysis

In a broader context of research involving L-arabinose derivatives, polarimetry is a key analytical tool. For instance, a study on the synthesis of chiral fragments utilized an AA-65 Optical Activity polarimeter with a working wavelength of 589.44 nm to measure optical rotation nist.gov.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, providing strong evidence for its chemical structure. High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition. Research involving sugar thioacetals has employed sophisticated instrumentation such as the Agilent LC-6510 Q-TOF and the Orbitrap™ Q Exactive mass spectrometers nist.gov. While specific mass spectra for the parent compound are not detailed in the provided search results, the molecular formula is established as C₉H₂₀O₄S₂ with a corresponding molecular weight of 256.38 g/mol .

Chromatographic Methods

Various chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like sugar derivatives. While specific retention times for this compound were not found, HPLC is a standard method for monitoring reaction progress and purity of related compounds nist.gov.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile derivatives of sugars. For analysis by GC, this compound is typically derivatized to increase its volatility. The NIST Chemistry WebBook lists data for the tetrakis-trimethylsilyl (TMS) and acetylated derivatives of this compound, indicating the utility of this method for analyzing modified forms of the compound.

The following table summarizes the analytical methods used in the characterization of this compound and its derivatives.

| Analytical Technique | Instrumentation Example(s) | Type of Information Obtained |

| Optical Rotation | AA-65 Optical Activity Polarimeter | Chirality, Enantiomeric Purity |

| Mass Spectrometry | Agilent LC-6510 Q-TOF, Orbitrap™ Q Exactive | Molecular Weight, Elemental Composition, Structural Fragmentation |

| HPLC | Not specified | Purity, Separation from Impurities |

| GC-MS | Not specified | Analysis of Volatile Derivatives, Purity, Structure of Derivatives |

Detailed research findings, including specific retention times and mass spectral data for the parent compound, would require access to dedicated chemical research databases and publications. The available information confirms the application of these advanced methods in the broader study of sugar thioacetals, underscoring their importance in modern carbohydrate chemistry.

Computational and Theoretical Studies of L Arabinose Diethyldithioacetal Systems

Computational Modeling of Reactivity and Reaction Mechanisms

Detailed computational modeling of the reaction mechanisms for L-arabinose diethyldithioacetal has not been a specific focus of published research. However, the general approaches for such studies are well-established. escholarship.org The reactivity of the hydroxyl groups and the carbon-sulfur bonds would be the primary targets of investigation.

Theoretical studies on the reactions of similar functional groups, such as the hydrolysis or aminolysis of thioesters, often employ density functional theory (DFT) to map out reaction pathways. researchgate.net These studies typically involve locating transition state structures, calculating activation energy barriers, and constructing potential energy surfaces. For a molecule like this compound, computational models could be used to explore:

Acid-catalyzed hydrolysis: Modeling the protonation of a sulfur atom, followed by nucleophilic attack by water and subsequent C-S bond cleavage.

Oxidation reactions: Investigating the reaction pathways for the oxidation of the thioacetal group to form sulfoxides or sulfones.

Protecting group stability: Calculating the energy barriers for the cleavage of the dithioacetal group under various conditions to predict its stability relative to other protecting groups. wikipedia.org

These computational investigations would provide kinetic and thermodynamic data, offering insights into reaction feasibility and selectivity that are often difficult to obtain through experimental means alone. escholarship.org

Theoretical Conformational Analysis and Stereochemical Predictions

The conformational flexibility of the acyclic carbon chain in this compound is a key determinant of its physical and chemical properties. Theoretical conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in space.

Experimental studies on the peracetylated diethyl dithioacetals of several pentoses, including the closely related D-arabinose derivative, have been conducted using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These studies provide critical benchmarks for theoretical models. The key finding was that for the D-arabinose derivative, the molecule predominantly adopts a planar, zig-zag conformation of the carbon backbone in solution. researchgate.net This arrangement minimizes steric hindrance between adjacent substituents.

Theoretical predictions for this compound would be expected to align with these experimental observations. Conformational searches using molecular mechanics (MM) force fields, such as MM3, or higher-level quantum mechanical methods would likely identify the planar, zig-zag structure as the global energy minimum. acs.org

Table 1: Predicted Dominant Conformation of Acyclic Arabinose Diethyldithioacetal

| Conformation Type | Description | Predicted Stability | Basis of Prediction |

|---|---|---|---|

| Planar, Zig-zag | The carbon chain (C1-C5) lies in a plane with an extended, anti-periplanar arrangement. | High (Favored) | Analogy to experimental NMR data of the D-arabinose derivative. researchgate.net |

Stereochemical predictions would focus on the outcomes of reactions at the stereogenic centers of the arabinose backbone. Computational models could predict how the existing stereochemistry of the sugar chain influences the stereochemical outcome of reactions, for example, during cyclization or derivatization of the hydroxyl groups.

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are used to determine the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics. While specific, high-level quantum chemical studies on this compound are scarce, estimation methods based on group contributions, such as the Joback method, can provide useful approximations for various physicochemical properties. chemeo.com

These methods calculate properties by summing the contributions of different functional groups within the molecule. Below is a table of estimated properties for a related compound, the tetra-O-acetylated derivative of this compound, derived from such a computational method. chemeo.com

Table 2: Computationally Estimated Physicochemical Properties for Tetra-O-acetyl-L-arabinose diethyldithioacetal

| Property | Estimated Value | Unit | Method |

|---|---|---|---|

| Molar Mass | 422.5 | g/mol | - |

| Normal Boiling Point | 1029.32 | K | Joback Method |

| Critical Temperature | 1261.82 | K | Joback Method |

| Critical Pressure | 1479.29 | kPa | Joback Method |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | -1310.79 | kJ/mol | Joback Method |

| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | -786.94 | kJ/mol | Joback Method |

| Enthalpy of Fusion | 45.10 | kJ/mol | Joback Method |

| Enthalpy of Vaporization | 102.14 | kJ/mol | Joback Method |

| Octanol/Water Partition Coefficient (logP) | 2.177 | - | Crippen Method |

Data sourced from Cheméo based on the Joback and Crippen estimation methods for the acetylated derivative. chemeo.com

More advanced quantum chemical calculations, such as DFT or ab initio methods, would provide more precise data on:

Atomic charges: Revealing the electrophilic and nucleophilic sites within the molecule.

Molecular orbital energies: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.

Such calculations would offer a deeper understanding of the electronic nature of this compound, complementing experimental findings.

Emerging Research Directions and Future Perspectives

Sustainable and Environmentally Benign Synthetic Approaches

The traditional synthesis of thioacetals often involves harsh reagents and generates significant waste. Modern research is focused on developing greener alternatives that are both efficient and environmentally responsible.

Biocatalysis is increasingly recognized as a powerful tool for sustainable chemical synthesis, offering high selectivity and efficiency under mild conditions. mdpi.comnih.gov The application of enzymes in the synthesis of sugar derivatives is a burgeoning field. While direct enzymatic synthesis of L-Arabinose diethyldithioacetal is not yet established, related biocatalytic transformations highlight a promising future.

Key research areas include:

Enzyme-Catalyzed Aldol (B89426) Reactions: Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases are powerful biocatalysts for creating carbon-carbon bonds with high stereocontrol. nih.gov Research has focused on developing efficient enzyme cascades to produce DHAP from simple precursors like glycerol, which can then be used to synthesize rare chiral sugars. nih.gov This approach could be adapted to create precursors for thioacetal synthesis.

Glycosyltransferases: Enzymes like glycosyltransferases from Bacillus subtilis have shown broad substrate tolerance, enabling the synthesis of numerous glycoside derivatives from various monoterpenes. nih.gov This demonstrates the potential for enzymatic coupling of a thio-functionalized aglycone to an arabinose moiety.

Engineered Whole-Cell Biocatalysts: The use of engineered microbial strains, such as E. coli or Saccharomyces cerevisiae, offers a "plug-and-play" system for multi-step syntheses. nih.govyoutube.com These systems can be designed to perform a series of enzymatic reactions in a single pot, converting a simple carbon source into a complex target molecule. youtube.com

The integration of biocatalysis offers a pathway to synthesize this compound precursors or analogs with reduced environmental impact, avoiding the use of toxic catalysts and solvents. nih.gov

L-Arabinose, the starting material for this compound, is a major component of lignocellulosic biomass (LCB), such as corn fiber and sugar beet pulp. tandfonline.comacs.org LCB represents an abundant and renewable resource that does not compete with food production. tandfonline.comnih.gov The valorization of these feedstocks is a cornerstone of the circular bioeconomy. nih.gov

Research efforts are focused on:

Efficient Extraction: Developing innovative methods for the isolation and purification of L-Arabinose from agro-industrial waste streams like brewer's spent grain. researchgate.net

Microbial Fermentation: Utilizing native and engineered microorganisms to convert the pentose (B10789219) sugars released from biomass into valuable chemical building blocks. tandfonline.comtandfonline.com While much focus has been on glucose and xylose, the potential of L-Arabinose as a feedstock is gaining significant attention. tandfonline.comnih.gov

Direct Conversion: Exploring chemical and enzymatic pathways to convert L-Arabinose derived from biomass into higher-value products, including precursors for surfactants and other specialty chemicals. mdpi.com

By sourcing L-Arabinose from renewable biomass, the entire lifecycle of this compound and its derivatives can be made more sustainable.

Development of Novel Derivatization and Functionalization Strategies

The polyol structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of functional molecules. Acetonation, for instance, has been used to create the 2,3:4,5-di-O-isopropylidene derivative, a key intermediate for further reactions. nih.gov

Future strategies are likely to explore:

Selective Protection and Deprotection: Developing more efficient and selective methods to protect specific hydroxyl groups, enabling precise control over subsequent functionalization steps.

Click Chemistry: Employing highly efficient and orthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition, to attach a wide range of functional moieties to the arabinose backbone.

Polymerization: Using the hydroxyl groups as initiation sites for ring-opening polymerization to create novel sugar-based polymers with unique properties.

Oxidative and Reductive Modifications: Exploring selective oxidation of hydroxyl groups to ketones or carboxylic acids, or reduction to deoxy sugars, to introduce new functionalities and alter the molecule's physical properties.

These advanced derivatization techniques will expand the chemical space accessible from this compound, leading to materials with tailored properties for specific applications.

Exploration in Materials Science Applications (e.g., Surfactants, Phase Change Materials)

The unique structure of this compound—a hydrophilic sugar backbone combined with a more hydrophobic dithioacetal group—makes its derivatives attractive candidates for applications in materials science.

Surfactants: Carbohydrate-based surfactants are highly valued for their biodegradability and low toxicity. researchgate.net Research has demonstrated the synthesis of surfactants from L-Arabinose via one-pot reductive amination, yielding molecules with desirable properties like foamability and the ability to reduce surface tension. acs.orgnih.gov Derivatives of this compound, by modifying the hydroxyl groups with alkyl chains of varying lengths, could create a new class of non-ionic surfactants. The dithioacetal group itself contributes to the hydrophobic character, potentially offering unique interfacial properties.

Table 1: Properties of L-Arabinose-Derived Surfactants

This table is based on data for surfactants derived from L-Arabinose by other synthetic routes but illustrates the potential for dithioacetal-based analogs.

| Derivative Type | Alkyl Chain Length | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Secondary Amine | C6 - C12 | Good solubility, foamability, reduces surface tension. | Detergents, Cosmetics | acs.org |

| Tertiary Amine | C6 - C12 | More soluble than secondary amines, stable foams and emulsions. | Personal Care Products | researchgate.net |

Phase Change Materials (PCMs): Sugar alcohols are recognized as promising PCMs for low-to-medium temperature thermal energy storage due to their high latent heat of fusion. repec.orgbohrium.com While this compound itself is not a sugar alcohol, its polyol structure is analogous. Derivatization could be used to tune the melting point and other thermophysical properties. For example, creating eutectic mixtures or composites could address common issues in sugar-based PCMs like supercooling and poor thermal conductivity. repec.org The exploration of sugar-derived molecules as PCMs is an active area of research, with a focus on creating materials for applications in building energy efficiency and solar thermal utilization. repec.orgphasechange.com

Integration with Cutting-Edge Analytical Platforms for Complex Mixture Analysis

The synthesis and derivatization of this compound often result in complex mixtures containing stereoisomers, regioisomers, and by-products. Effective analysis is crucial for reaction optimization, purification, and quality control.

Modern analytical workflows are moving towards more powerful and integrated platforms:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating sugar derivatives. postharvestinnovation.org.zayoutube.com The use of detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) is common for non-chromophoric molecules. youtube.comnih.gov For volatile derivatives, Gas Chromatography (GC) is employed. restek.comthermofisher.com Derivatization to form trimethylsilyl (B98337) (TMS) or acetate (B1210297) esters is often necessary to increase volatility for GC analysis. restek.comresearchgate.netnist.gov

Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (GC-MS, LC-MS) provides definitive structural information. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment ions, yielding detailed structural insights and allowing for the differentiation of isomers. researchgate.net Techniques like Selected Ion Monitoring (SIM) enhance sensitivity and selectivity for quantitative analysis of target compounds in complex matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for the structural elucidation of new derivatives. ffhdj.com Advanced 2D-NMR techniques can resolve complex overlapping signals and establish connectivity within the molecule. Derivatization with specific tags, such as naphthimidazole, has been shown to simplify ¹H-NMR spectra and facilitate quantification. ffhdj.com

The future of analysis in this field lies in the hyphenation of these techniques, creating multi-dimensional analytical platforms capable of providing comprehensive qualitative and quantitative information from a single sample run.

Q & A

Q. What are the standard methods for synthesizing L-arabinose diethyldithioacetal, and how can purity be optimized?

this compound is typically synthesized via acid-catalyzed thioacetal formation, where L-arabinose reacts with ethanethiol in the presence of a Lewis acid (e.g., HCl or ZnCl₂). Key steps include strict control of reaction temperature (25–40°C) and stoichiometric excess of ethanethiol to ensure complete conversion. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: hexane/ethyl acetate). Purity is validated via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and NMR spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to identify thioacetal protons (δ 1.2–1.4 ppm for ethyl groups) and anomeric carbon signals (δ ~85–90 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak at m/z 480.8 (C₂₅H₅₂O₄S₂) .

- IR Spectroscopy : Absorbance bands at 2550–2600 cm⁻¹ (S-H stretch, if present) and 1050–1150 cm⁻¹ (C-O-C glycosidic linkages).

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or moisture absorption. Avoid contact with oxidizing agents (e.g., peroxides) or strong acids/bases, as these may degrade the dithioacetal moiety. Regularly monitor for discoloration or precipitate formation, which indicates decomposition .

Advanced Research Questions

Q. How can diastereoselectivity challenges during this compound synthesis be addressed?

Diastereomer formation arises from the planar sp² hybridized anomeric carbon during thioacetalization. To enhance selectivity:

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yield (e.g., 60–85% across studies) often stem from:

- Impurity of starting materials : Validate arabinose purity via polarimetry ([α]D²⁵ = +104° for L-isomer).

- Varied workup protocols : Compare extraction efficiency (e.g., dichloromethane vs. ethyl acetate).

- Catalyst activity : Test alternative acids (e.g., p-TsOH vs. HCl) and quantify residual moisture via Karl Fischer titration .

Q. How can this compound serve as a precursor in glycosylation studies?

The dithioacetal group acts as a temporary protecting group, enabling selective deprotection for glycosidic bond formation. For example:

- Deprotection : Use NBS/H₂O in acetone to regenerate the hemiacetal for subsequent glycosylation.

- Mechanistic studies : Employ ¹⁸O isotopic labeling or kinetic isotope effects (KIEs) to probe transition-state structures during glycosylation .

Q. What experimental design considerations are critical for studying the compound’s reactivity in nucleophilic substitutions?

- Solvent selection : Use aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Nucleophile screening : Compare thiophiles (e.g., PhSH) vs. oxygen nucleophiles (e.g., alcohols).

- Kinetic profiling : Conduct time-resolved NMR or stopped-flow experiments to track intermediate formation .

Methodological Best Practices

- Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) .

- Safety Protocols : Follow hazard controls per SDS guidelines, including fume hood use and PPE (nitrile gloves, respirators) .

- Ethical Reporting : Adhere to journal standards (e.g., dual-language abstracts, structured keywords) for clarity and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.